2-Nitro-4-(propylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBJSIIHWNZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202782 | |

| Record name | 2-Nitro-4-(propylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54393-89-4 | |

| Record name | 4-Propylthio-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54393-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(propylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054393894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-(propylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(propylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-(PROPYLTHIO)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71H5MD73WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Nitro-4-(propylthio)aniline: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 2-Nitro-4-(propylthio)aniline, a significant chemical entity in pharmaceutical development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Physicochemical Profile

This compound (CAS No. 54393-89-4) is an aromatic amine derivative whose structure is central to its utility.[1] The molecule incorporates a nitro group (-NO2), an aniline moiety (-NH2), and a propylthio group (-S-CH2CH2CH3) on a benzene ring.[1][2] This specific arrangement of functional groups dictates its reactivity and makes it a crucial intermediate in complex organic syntheses.[1][3]

The compound is primarily recognized for two key roles: as a critical synthetic intermediate in the manufacturing of the broad-spectrum anthelmintic drug Albendazole, and as a metabolite of Albendazole itself, making its study essential for understanding the drug's metabolism and pharmacokinetic profile.[1][2][4][5]

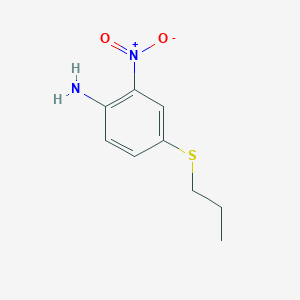

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

This table summarizes the key physical and chemical properties of the compound, compiled from various chemical data suppliers. It is important to note that some reported values, particularly melting points, show variation across different sources, which may be attributable to differences in purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 54393-89-4 | [1][4][6][7] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1][6][8] |

| Molecular Weight | 212.27 g/mol | [1][6][8] |

| IUPAC Name | 2-nitro-4-propylsulfanylaniline | [1][9] |

| Synonyms | Albendazole Impurity 3, 4-Propylthio-2-nitroaniline | [1][2][4][5][8] |

| Appearance | Reddish-Brown or Yellow to Brown Solid | [2][4] |

| Melting Point | 42-43 °C / 110-114 °C | [4][6][10][11] |

| Boiling Point (Predicted) | 363.5 °C | [4][6][10][11] |

| Density (Predicted) | 1.25 g/cm³ | [4][6][11] |

| Solubility | Slightly soluble in DMSO and Methanol; Sparingly in water | [2][4][10] |

| XLogP3 | 2.6 | [1] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound has evolved significantly. The driving force behind this evolution has been the need to move away from hazardous reagents, improve yields, and increase cost-effectiveness for industrial-scale production.

Historical Context: Early methods, as described in patents, often involved the thiocyanation of 2-nitroaniline to produce 2-nitro-4-thiocyanoaniline.[3] This intermediate was then alkylated with n-propyl bromide using a phase-transfer catalyst in the presence of highly toxic alkali metal cyanides.[12][13][14] The reliance on cyanide and expensive brominated reagents presented significant safety and cost challenges.[3]

Modern Approach: Current industrial methods frequently employ a more streamlined and safer two-step process that avoids the use of cyanides.[1][12] This approach enhances process safety and is more environmentally benign.

Caption: Modern two-step synthesis workflow.

Experimental Protocol: Two-Step Synthesis (Exemplary)

The following protocol is a representative synthesis adapted from methodologies described in the patent literature.[12] It serves as a validated framework for laboratory-scale preparation.

Step 1: Condensation Reaction (Formation of Dithioether)

-

Setup: Equip a four-neck flask with a mechanical stirrer, thermometer, and condenser.

-

Reaction: Charge the flask with o-nitroaniline and a suitable organic solvent (e.g., methanol).

-

Catalysis: Under catalytic conditions, initiate a condensation reaction with disulfide dichloride.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the dithioether intermediate is typically isolated for the next step.

Step 2: Alkylation Reaction

-

Reagent Preparation: In a separate four-neck flask, add the dithioether prepared in Step 1 to methanol.

-

Addition: Add sodium sulfide nonahydrate and allow it to react for a holding period (e.g., 30 minutes).[12]

-

Alkylation: At a controlled temperature (e.g., 55 °C), slowly add chloropropane dropwise to the mixture.[12]

-

Reaction Completion: The reaction proceeds to generate this compound.

-

Isolation: The final product is obtained by separation and purification, with reported yields for this step often exceeding 85%.[12]

Part 3: Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of its nitro and amino groups. The most critical transformation in its application is the reduction of the nitro group.

Nitro Group Reduction: The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH2), yielding 4-(propylthio)-o-phenylenediamine.[1] This reaction is the pivotal step that enables the subsequent cyclization to form the benzimidazole core of Albendazole. Standard reducing agents for this transformation include hydrogen gas with a palladium catalyst or, more traditionally, iron powder in acidic media.[1] A technique using hydrazine hydrate has also been developed to replace sodium sulfide, thereby reducing problematic sulfur-containing wastewater.[15]

Caption: Key reactivity pathway for synthesis.

Part 4: Analytical Characterization

Accurate and sensitive quantification of this compound is paramount, particularly for its role as a process impurity and a drug metabolite. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.

Rationale for Advanced Methods: As an intermediate, residual amounts in the final active pharmaceutical ingredient (API) must be strictly controlled. Furthermore, it has been identified as a potential genotoxic impurity (GTI), necessitating analytical methods with very low limits of detection (LOD) and quantification (LOQ).[16]

Protocol: Reverse-Phase HPLC Method for Analysis

This protocol outlines a general-purpose RP-HPLC method suitable for routine analysis and impurity profiling.[17]

-

Column: C18 reverse-phase column (e.g., Waters X-Bridge shield RP18, 250 mm x 4.6 mm, 3.5 µm).[16]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic solvent like acetonitrile or methanol.[16][17] For MS compatibility, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[17]

-

Flow Rate: Typically 1.0 mL/min.[16]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.[16]

-

Detection: UV detection at an appropriate wavelength or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS for enhanced sensitivity and selectivity.[16]

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.

Part 5: Applications and Biological Significance

The technical relevance of this compound is firmly rooted in its connection to Albendazole.

-

Synthetic Intermediate: Its primary industrial application is as a penultimate precursor to 4-propylthio-o-phenylenediamine, which is then cyclized to form Albendazole.[5][14] Its efficient synthesis is a key factor in the cost-effective production of this widely used anthelmintic drug.[5]

-

Drug Metabolite: After administration, Albendazole is metabolized in the body into various compounds, including this compound.[1][4] Studying this and other metabolites is crucial for understanding the drug's mechanism of action, its overall efficacy, and potential side effects.[1] The biological activity of this metabolite is believed to contribute to the overall anthelmintic effect of the parent drug by disrupting microtubule polymerization in parasitic organisms.[1]

Part 6: Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate care.

-

Toxicity Profile: While specific toxicity data is limited, compounds in this class can exhibit low to moderate toxicity.[1] The presence of nitro and amine groups suggests it may be a potential skin or eye irritant upon direct contact.[1][2]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[18] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

-

Storage: The material should be stored in a tightly closed container in a cool, dry place, potentially under an inert atmosphere, as it may be hygroscopic.[4][10]

References

-

This compound | CAS#:54393-89-4 | Chemsrc. (2025). Available at: [Link]

-

This compound - Virtuous Lifesciences. Available at: [Link]

-

This compound | CAS 54393-89-4 - Veeprho. Available at: [Link]

-

Greater than 99% 2- Nitro-4- Propyl Thio Aniline Intermediates, Powder - IndiaMART. Available at: [Link]

-

This compound - SIELC Technologies. (2018). Available at: [Link]

-

CAS No.54393-89-4,this compound Suppliers - LookChem. Available at: [Link]

- Preparation method of 4-propylthio-2-nitroaniline - Google Patents. (CN110498752B).

-

A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of 4-Thiocyano-2-nitroaniline - PrepChem.com. Available at: [Link]

- A preparing method of albendazole - Google Patents. (CN105585533A).

- A process for preparation of albendazole - Google Patents. (EP2643304A2).

Sources

- 1. Buy this compound | 54393-89-4 [smolecule.com]

- 2. CAS 54393-89-4: 4-Propylthio-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. This compound | 54393-89-4 | Benchchem [benchchem.com]

- 4. This compound | 54393-89-4 [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | CAS#:54393-89-4 | Chemsrc [chemsrc.com]

- 7. guidechem.com [guidechem.com]

- 8. virtuouslifescience.com [virtuouslifescience.com]

- 9. Buy Online CAS Number 54393-89-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 10. This compound CAS#: 54393-89-4 [m.chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 15. CN105585533A - A preparing method of albendazole - Google Patents [patents.google.com]

- 16. jchps.com [jchps.com]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Nitro-4-(propylthio)aniline: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-Nitro-4-(propylthio)aniline, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, detailed synthesis protocols, characterization methods, and its significant role as a precursor to the broad-spectrum anthelmintic drug, Albendazole.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₂N₂O₂S, is an aromatic compound featuring a nitro group ortho to an amine and a propylthio group para to the amine on a benzene ring.[1] While not a therapeutic agent itself, its molecular architecture makes it a critical building block in organic synthesis. Its primary importance lies in its role as a key intermediate in the industrial production of Albendazole, a widely used drug for treating various parasitic worm infections in both humans and animals.[2][3] Furthermore, it is recognized as a metabolite of Albendazole, making its study relevant to understanding the drug's pharmacokinetics.[4] This guide will elucidate the chemical intricacies of this molecule, providing a robust foundation for its synthesis and application in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Source(s) |

| CAS Number | 54393-89-4 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂S | [2] |

| Molecular Weight | 212.27 g/mol | [2] |

| Appearance | Light yellow to reddish-brown solid | [1] |

| Melting Point | 110-114 °C | [5] |

| Boiling Point | 363.5 °C (predicted) | [5] |

| Density | 1.25 g/cm³ (predicted) | [5] |

| Solubility | Sparingly soluble in water; slightly soluble in DMSO and methanol. | [1] |

The molecular structure, characterized by the electron-withdrawing nitro group and the electron-donating amino and propylthio groups, dictates its reactivity. The nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group is a strong activating group. The thioether linkage offers a site for potential oxidation or other modifications.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a well-established process, though various modifications exist to improve yield, safety, and cost-effectiveness. The most common route involves a two-step process starting from 2-nitroaniline.

Caption: General synthetic workflow for this compound.

Step 1: Thiocyanation of 2-Nitroaniline

Principle: This step introduces a thiocyanate (-SCN) group onto the aromatic ring of 2-nitroaniline, para to the amino group. This is an electrophilic aromatic substitution reaction where thiocyanogen ((SCN)₂) or a related electrophilic species is generated in situ.

Experimental Protocol (Adapted from Patent Literature):

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 2-nitroaniline and ammonium thiocyanate in methanol.[6]

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of bromine in methanol, ensuring the temperature is maintained below 10°C. The bromine oxidizes the thiocyanate anion to the electrophilic thiocyanogen.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified period to ensure complete reaction.

-

The product, 2-nitro-4-thiocyanoaniline, will precipitate out of the solution.

-

Isolate the solid product by filtration and wash with cold methanol to remove unreacted starting materials and byproducts.

Causality and Self-Validation: The choice of a low temperature is critical to control the reactivity of bromine and minimize side reactions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity of the intermediate can be confirmed by melting point analysis and spectroscopic methods, although it is often used directly in the next step.

Step 2: Alkylation of 2-Nitro-4-thiocyanoaniline

Principle: The thiocyanate group of the intermediate is converted to a propylthioether. This is typically achieved by reduction of the thiocyanate to a thiolate anion, followed by nucleophilic substitution with a propyl halide.

Experimental Protocol (Adapted from Patent Literature):

-

Suspend the 2-nitro-4-thiocyanoaniline intermediate in a suitable solvent such as n-propanol.[6]

-

Add a reducing agent, such as sodium sulfide nonahydrate, to the mixture. This will reduce the thiocyanate to a thiolate.

-

Add n-propyl bromide (or a similar propylating agent) to the reaction mixture.

-

In some older procedures, a phase-transfer catalyst like methyl tributyl ammonium chloride is used to facilitate the reaction, especially in biphasic systems.[6] Newer methods aim to avoid these.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, the product can be isolated by extraction. Typically, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like dichloromethane.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane).

Causality and Self-Validation: The choice of a polar aprotic solvent facilitates the nucleophilic substitution reaction. The progress of the alkylation is monitored to prevent the formation of over-alkylated or other side products. The purity of the final product should be assessed by HPLC, and its identity confirmed by spectroscopic analysis.

A Modern, Safer Synthetic Approach

Recent patents describe improved methods that avoid the use of highly toxic reagents like sodium cyanide. One such method involves a condensation reaction followed by alkylation.

Experimental Protocol (Adapted from Chinese Patent CN110498752B):

-

Condensation: React o-nitroaniline with disulfide dichloride in an organic solvent in the presence of a catalyst to form a dithioether intermediate.

-

Alkylation: The dithioether is then reacted with sodium sulfide and chloropropane in an alcohol solvent (e.g., methanol) to yield this compound. This method offers higher yields and is more environmentally friendly.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. While a comprehensive set of publicly available academic spectral data is scarce, the following techniques are standard for the characterization of such a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the propyl chain protons (triplet for the methyl group, sextet for the central methylene, and a triplet for the methylene attached to the sulfur), and the amine protons.

-

¹³C NMR will show distinct signals for the aromatic carbons, with the carbon atoms attached to the nitro, amino, and thioether groups having characteristic chemical shifts, as well as signals for the three carbons of the propyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-S stretching of the thioether.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile/water) would be appropriate.

Reactivity and Role in Drug Development

The chemical reactivity of this compound is central to its utility in the synthesis of Albendazole.

Reduction of the Nitro Group

The most important reaction of this molecule in the context of drug synthesis is the reduction of the nitro group to an amino group, forming 4-(propylthio)benzene-1,2-diamine. This diamine is the direct precursor that undergoes cyclization to form the benzimidazole core of Albendazole. Common reducing agents for this transformation include:

-

Sodium hydrosulfide

-

Catalytic hydrogenation (e.g., H₂ with a Palladium or Raney Nickel catalyst)

-

Iron powder in acidic medium

The Role of the Functional Groups in Biological Activity

While this compound is an intermediate, its constituent functional groups are relevant to the biological activity of many pharmaceuticals.

-

The Nitroaromatic Group: Nitroaromatic compounds are a significant class of therapeutic agents with a wide range of activities, including antibacterial, antiprotozoal, and anticancer effects. The biological activity often stems from the bioreduction of the nitro group within target cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

-

The Thioether Group: The thioether (sulfide) moiety is present in numerous FDA-approved drugs. It can influence a molecule's lipophilicity, metabolic stability, and receptor binding. The sulfur atom can undergo metabolism, typically oxidation to the corresponding sulfoxide and sulfone, which can modulate the biological activity and pharmacokinetic profile of the parent drug. In the case of Albendazole, the thioether is oxidized in vivo to albendazole sulfoxide, which is the main active metabolite.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical relevance. This guide has provided a detailed overview of its structure, properties, and synthesis, with a focus on providing practical and scientifically grounded information for researchers. The synthetic protocols, rooted in established patent literature, offer a clear pathway for its preparation, while the discussion on its characterization and reactivity provides the necessary context for its application in drug development, particularly in the synthesis of Albendazole. A thorough understanding of the chemistry of this intermediate is fundamental for any scientist working on the synthesis and development of benzimidazole-based anthelmintics.

References

Spectroscopic Characterization of 2-Nitro-4-(propylthio)aniline: A Technical Guide

Introduction to 2-Nitro-4-(propylthio)aniline

This compound, with the chemical formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol , is a critical building block in pharmaceutical manufacturing.[1][4][5] Its structure, featuring a nitro group ortho to the aniline amine and a propylthio group para to the amine, presents a unique electronic and steric environment that is reflected in its spectroscopic signatures. Understanding these characteristics is paramount for reaction monitoring, quality control, and impurity profiling in the synthesis of Albendazole and related compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ or DMSO-d₆ would provide invaluable information about its proton and carbon environments.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the propyl chain protons. The electron-withdrawing nitro group and the electron-donating amino and propylthio groups will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 - 8.2 | d | ~2.5 |

| H-5 | ~7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-6 | ~6.7 - 6.9 | d | ~8.5 |

| -NH₂ | ~5.8 - 6.2 | br s | - |

| -S-CH₂- | ~2.8 - 3.0 | t | ~7.5 |

| -CH₂-CH₃ | ~1.6 - 1.8 | sextet | ~7.5 |

| -CH₃ | ~0.9 - 1.1 | t | ~7.5 |

Interpretation:

-

Aromatic Region: The proton at the C-3 position, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a doublet. The H-5 proton will be a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton, ortho to the electron-donating amino group, will be the most shielded aromatic proton and appear as a doublet.

-

Amino Protons: The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Propyl Group: The propylthio group will exhibit a typical triplet-sextet-triplet pattern for the α-methylene, β-methylene, and terminal methyl protons, respectively.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | ~145 - 150 |

| C-2 (C-NO₂) | ~135 - 140 |

| C-3 | ~125 - 130 |

| C-4 (C-S) | ~130 - 135 |

| C-5 | ~115 - 120 |

| C-6 | ~110 - 115 |

| -S-CH₂- | ~35 - 40 |

| -CH₂-CH₃ | ~20 - 25 |

| -CH₃ | ~10 - 15 |

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the nitrogen (C-1) and the nitro group (C-2) are expected to be significantly downfield. The carbons of the propyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the amine, nitro, and aromatic C-H groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1335 - 1385 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Interpretation:

The presence of a primary amine will be indicated by a doublet in the 3300-3500 cm⁻¹ region. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic. The various C-H and C=C stretching vibrations will confirm the presence of the aromatic ring and the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 212

-

Major Fragmentation Pathways:

-

Loss of the nitro group (-NO₂): m/z = 166

-

Loss of the propyl group (-C₃H₇): m/z = 169

-

Cleavage of the C-S bond with charge retention on the aromatic portion: m/z = 138

-

Fragmentation of the propyl chain.

-

Caption: Predicted major fragmentation pathways of this compound in Mass Spectrometry.

Interpretation:

The molecular ion peak at m/z 212 would confirm the molecular weight of the compound. The fragmentation pattern would be dictated by the relative stability of the resulting ions and neutral fragments. The loss of the nitro group and the propyl group are expected to be prominent fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on common laboratory practices and information from related syntheses.[6][7][8]

Synthesis of this compound

This synthesis is typically a multi-step process. A common route involves the thiocyanation of 2-nitroaniline followed by alkylation.

Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline

-

Dissolve 2-nitroaniline in a suitable solvent such as methanol.

-

Add a source of thiocyanate, for example, ammonium thiocyanate.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in methanol while maintaining the low temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

-

Isolate the product by filtration, wash with water, and dry.

Step 2: Synthesis of this compound

-

Suspend the 2-nitro-4-thiocyanoaniline in a suitable solvent system, such as a mixture of n-propanol and water.

-

Add a reducing agent, such as sodium sulfide nonahydrate, to reduce the thiocyanate to a thiol.

-

Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and an alkylating agent, such as 1-bromopropane.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate (for liquids/oils), or use an ATR-FTIR spectrometer for direct analysis of the solid.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and fragment ions.

-

Analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in fundamental principles and comparison with related structures, serves as a valuable resource for researchers and scientists. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important pharmaceutical intermediate. As with any predictive data, experimental verification is the ultimate standard, and this guide is intended to facilitate and inform that process.

References

-

Virtuous Lifesciences. This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and spectrochemical study of some Albendazole derivatives. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:54393-89-4. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

PubChem. Albendazole. Retrieved from [Link]

-

ResearchGate. Infrared spectrum of ABZ01 and its absorption bands. Retrieved from [Link]

-

PubChemLite. This compound (C9H12N2O2S). Retrieved from [Link]

- Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

-

PrepChem.com. Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from [Link]

-

Scribd. Spectrophotometric Determination of Albendazole in Pure Form and Tablet Form. Retrieved from [Link]

- Google Patents. CN105585533A - A preparing method of albendazole.

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

Tables For Organic Structure Analysis. Retrieved from [Link]

-

ResearchGate. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

Sources

- 1. Buy this compound | 54393-89-4 [smolecule.com]

- 2. This compound | 54393-89-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. virtuouslifescience.com [virtuouslifescience.com]

- 5. This compound | CAS#:54393-89-4 | Chemsrc [chemsrc.com]

- 6. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN105585533A - A preparing method of albendazole - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Characterization of 2-Nitro-4-(propylthio)aniline

Abstract: This technical guide provides an in-depth analysis of two critical physicochemical properties of 2-Nitro-4-(propylthio)aniline (CAS No. 54393-89-4): its melting point and solubility. As a known metabolite of the anthelmintic drug Albendazole and a valuable intermediate in organic synthesis, a precise understanding of these properties is paramount for researchers in drug development, chemical synthesis, and quality control.[1][2][3][4] This document presents reported data, discusses significant discrepancies, and provides robust, field-proven protocols for experimental determination to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an aromatic amine with the molecular formula C₉H₁₂N₂O₂S.[3] Its structure, featuring a nitro group and a propylthio group on an aniline backbone, makes it a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[5] Notably, it is recognized as "Albendazole Impurity 3" in the European Pharmacopoeia and is a metabolite of Albendazole, a widely used anthelmintic medication.[3][6]

The physicochemical properties of a compound dictate its behavior in both biological and chemical systems.

-

Melting Point is a fundamental indicator of purity. A sharp, defined melting range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities. It is a critical parameter for identity confirmation and quality control in manufacturing.

-

Solubility is a crucial determinant of a drug candidate's bioavailability and is essential for designing effective formulations.[7][8] For synthetic intermediates, solubility dictates the choice of solvents and reaction conditions.

This guide addresses the existing data for these two parameters and provides standardized methodologies for their accurate determination.

Part 1: Melting Point Analysis

A review of commercially available data for this compound reveals a significant and unusual discrepancy in the reported melting point. This section presents the conflicting data and explores the potential scientific reasons for this variance, followed by a definitive protocol for its accurate measurement.

Reported Melting Point Data

The reported melting points for this compound fall into two distinct ranges, as summarized below.

| Reported Melting Point Range (°C) | Source(s) |

| 42-43 °C | ChemicalBook[1][2] |

| 110-114 °C | Chemsrc, Guidechem[7][8] |

Discussion of Discrepancy

Such a large variance (nearly 70 °C) is highly atypical and warrants careful consideration. Several factors in chemical science can lead to inconsistent melting points:

-

Impurities: The presence of impurities is a primary cause of melting point depression and broadening.[9] However, this typically accounts for a lowering of the melting point, not the existence of two distinct, higher values.

-

Polymorphism: This phenomenon occurs when a single compound can crystallize into two or more different crystal lattice structures.[10][11] These different forms, or polymorphs, can have markedly different physical properties, including melting point, solubility, and stability.[12] Polymorphism is a common occurrence in organic molecules, particularly aromatic compounds with functional groups capable of various intermolecular interactions.[12][13] It is a plausible explanation for the two distinct melting point ranges observed.

-

Experimental Error: Differences in experimental technique, such as the heating rate, can affect the observed melting point.[14][15] A rapid heating rate can lead to an artificially elevated and broad melting range.[14] Calibration of the measurement apparatus is also critical.[10]

Given the data, polymorphism stands out as a strong hypothesis. One crystalline form may be a lower-melting polymorph (42-43 °C), while another is a more thermally stable, higher-melting form (110-114 °C). Final confirmation would require advanced analytical techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Protocol for Melting Point Determination (Capillary Method)

To ensure accurate and reproducible results, the following protocol, based on standard pharmacopeial methods, is recommended.[2][16]

Objective: To determine the melting range of a solid sample of this compound.

Materials:

-

Melting point apparatus (e.g., Meltemp or similar)

-

Glass capillary tubes (one end sealed)

-

Dry, powdered sample of this compound

-

Mortar and pestle (if sample is not powdered)

-

Long glass tube for packing

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can act as an impurity.[14] If necessary, grind the crystalline sample into a fine powder.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Drop the capillary tube through a long, narrow tube to pack the solid tightly into the closed end.[14] The final packed sample height should be 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This allows for a more precise measurement in the subsequent trial.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[14] Begin heating at a slow, controlled rate of 1 °C per minute.[2][14]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears (onset point).

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid (clear point).

-

The melting range is reported as T₁ - T₂. A pure sample typically has a sharp range of 0.5-1.0 °C.

-

-

Repeat: Perform the determination in triplicate to ensure reproducibility.

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Part 2: Solubility Profile

Solubility data is fundamental to understanding a compound's behavior in various media. This section presents the known qualitative data for this compound and provides a robust protocol for its quantitative determination.

Reported Solubility Data

Qualitative assessments indicate that this compound is:

-

Slightly soluble in Dimethyl sulfoxide (DMSO) and Methanol.[1][2]

-

Sparingly soluble in water.[5]

-

Likely to dissolve in other organic solvents .[5]

While useful for initial screening, quantitative data (e.g., mg/mL or µM) is required for rigorous drug development and process chemistry.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[5] It measures the equilibrium solubility of a compound in a given solvent, which is reached when the solution is saturated and excess solid is present.

Objective: To quantitatively determine the solubility of this compound in a selected solvent (e.g., water, phosphate-buffered saline, ethanol).

Materials:

-

Crystalline sample of this compound

-

Chosen solvent(s)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium (typically 18-24 hours).[1][3][7]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove all solid particles.

-

Quantification:

-

Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method.

-

Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation: Calculate the solubility, accounting for any dilutions made. Report the result in appropriate units (e.g., mg/mL, mM).

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The accurate characterization of this compound's melting point and solubility is essential for its application in research and development. The significant discrepancy in the reported melting point data strongly suggests the possibility of polymorphism, a factor that must be considered during its synthesis and use. By employing the standardized, robust protocols detailed in this guide—the capillary method for melting point and the shake-flask method for solubility—researchers can generate reliable, reproducible data. This ensures the integrity of experimental results, facilitates effective formulation development, and upholds the quality standards required in the pharmaceutical and chemical industries.

References

-

A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Melting point determination. University of Calgary. [Link]

-

What Causes Inconsistent Melting Points In Chemistry?. YouTube. [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Melting Point Determination / General Tests. The Japanese Pharmacopoeia. [Link]

-

Why Are Melting Points Inconsistent For Pure Chemistry Compounds?. YouTube. [Link]

-

What can cause an observed melting point to be higher than its literature value?. Quora. [Link]

-

This compound | CAS#:54393-89-4. Chemsrc. [Link]

-

In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates. National Institutes of Health. [Link]

-

A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

This compound | CAS 54393-89-4. Veeprho. [Link]

-

This compound Cas 54393-89-4. Srinivasa Petro Chemicals. [Link]

-

Shake Flask Solubility Services. BioAssay Systems. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Modelling temperature-dependent properties of polymorphic organic molecular crystals. National Institutes of Health. [Link]

-

Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. thinksrs.com [thinksrs.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. jchps.com [jchps.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. veeprho.com [veeprho.com]

- 7. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Modelling temperature-dependent properties of polymorphic organic molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

"2-Nitro-4-(propylthio)aniline" CAS number 54393-89-4

An In-Depth Technical Guide to 2-Nitro-4-(propylthio)aniline (CAS 54393-89-4): Synthesis, Applications, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, an organic compound registered under CAS number 54393-89-4. This molecule is of significant interest to the pharmaceutical industry, primarily serving as a critical intermediate in the synthesis of Albendazole, a broad-spectrum anthelmintic drug.[1][2] It is also recognized as a metabolite of Albendazole and is listed in the European Pharmacopoeia as "Albendazole Impurity 3".[1][3] This document delves into the compound's chemical and physical properties, explores both historical and modern synthetic routes with detailed protocols, discusses its biological relevance, outlines analytical methodologies for its quantification, and provides essential safety and handling information. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its chemistry and application.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic amine derivative characterized by a nitro group at the ortho position and a propylthio group at the para position relative to the amino group.[4] This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics. The nitro group is strongly electron-withdrawing, influencing the molecule's electrophilic substitution reactions, while the thioether linkage can undergo reactions like oxidation.[4]

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54393-89-4 | [1][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1][4][5] |

| Molecular Weight | 212.27 g/mol | [1][5] |

| IUPAC Name | [2-Nitro-4-(propylthio)phenyl]amine | [1][3] |

| Synonyms | 4-Propylthio-2-nitroaniline, Albendazole Impurity 3 | [3][4] |

| Appearance | Reddish-Brown or Orange Solid | [4][6] |

| Melting Point | 110-114 °C | [7][8] |

| Boiling Point | 363.5 °C (Predicted) | [5][7] |

| Density | 1.25 g/cm³ (Predicted) | [5][7] |

| Solubility | Sparingly soluble in water; Soluble in DMSO and Methanol (Slightly) | [4][5] |

| Storage | Hygroscopic, store at 2-8°C in a refrigerator under an inert atmosphere. | [5][9] |

The Synthetic Landscape: From Historical Processes to Modern Innovations

The industrial and academic significance of this compound is almost exclusively tied to its role as the penultimate nitro-aromatic intermediate in the total synthesis of Albendazole.[10] Understanding its synthesis is crucial for optimizing the production of this vital medication.

The Albendazole Synthesis Pathway

The overall manufacturing process for Albendazole involves the construction of a substituted benzimidazole ring. This compound is a key building block that, after reduction of its nitro group, provides the necessary ortho-diamine structure for the final ring-closure step.

Caption: High-level workflow for the synthesis of Albendazole.

Historical Synthetic Route: The Cyanide Pathway

The original synthesis, detailed in U.S. Patent 4,152,522, established a foundational but problematic route.[10][11]

-

Thiocyanation: 2-Nitroaniline is reacted with ammonium thiocyanate in the presence of a halogen like bromine to yield 2-nitro-4-thiocyanoaniline.[12]

-

Alkylation: The thiocyano intermediate is then alkylated using n-propyl bromide.[12]

-

Causality and Drawbacks: This step required a phase-transfer catalyst (e.g., methyl tributyl ammonium chloride) and, critically, an aqueous solution of sodium cyanide.[11][12] The cyanide is necessary to displace the thiocyanate and form an in-situ sulfide, which is then alkylated. However, the use of highly toxic sodium cyanide presents significant safety, regulatory, and waste-disposal challenges, making the process hazardous and less suitable for modern industrial production.[10][11] Furthermore, the use of expensive n-propyl bromide adds to the production cost.[11]

Modern, Industrially Viable Synthesis: A Safer, Cyanide-Free Approach

To overcome the limitations of the historical method, newer processes have been developed that are safer, more cost-effective, and produce higher yields. A prominent modern method avoids cyanide entirely by using different starting materials.[11]

-

Condensation: The synthesis begins with o-nitroaniline and disulfide dichloride, which undergo a condensation reaction in an organic solvent to generate a dithioether intermediate.[1][13]

-

Alkylation: The dithioether is subsequently reacted with sodium sulfide and chloropropane (a more economical propylating agent than bromopropane) in an alcohol solvent to form this compound.[1][11]

This approach is advantageous because it utilizes less expensive and lower-toxicity raw materials, involves simpler operations, and is more environmentally friendly, aligning with the principles of green chemistry.[11]

Detailed Experimental Protocol (Exemplary Modern Synthesis)

The following protocol is adapted from methodologies described in modern chemical patents (e.g., CN110498752B) and represents a self-validating system for producing this compound.[11]

Step 1: Synthesis of Dithioether Intermediate

-

Charge a suitable reaction vessel with o-nitroaniline and an organic solvent (e.g., methanol).

-

Add a catalyst suitable for the condensation reaction.

-

Slowly add disulfide dichloride to the mixture while maintaining a controlled temperature.

-

Allow the reaction to proceed for a specified time until completion, monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, process the reaction mixture to isolate the crude dithioether intermediate.

Step 2: Alkylation to this compound

-

In a separate vessel, add the dithioether intermediate from Step 1 to methanol.

-

Add sodium sulfide nonahydrate to the mixture and hold for approximately 30 minutes to facilitate the formation of the thiolate anion.[11]

-

While maintaining the reaction temperature at approximately 55 °C, slowly add chloropropane dropwise.[11]

-

Continue the reaction for 1-3 hours until the starting material is consumed.[11]

-

After the reaction is complete, cool the mixture and perform a work-up procedure, which typically involves filtration and purification steps, to isolate the final product, 4-propylthio-2-nitroaniline. Yields for this step have been reported to be as high as 95-97%.[11]

Biological Significance and Pharmacological Relevance

The role of this compound is twofold. Its primary function is that of a synthetic precursor.[1] However, it is also a known metabolite of Albendazole, meaning it is formed in the body after the administration of the parent drug.[4][5]

There is some discussion in the literature regarding its direct biological activity. Some sources suggest that as a metabolite, it contributes to the overall anthelmintic effect of Albendazole, potentially by disrupting microtubule dynamics in parasitic organisms.[1] Conversely, other analyses propose that it does not have a direct mechanism of action, with the parent compound, Albendazole, and its sulfoxide metabolite being responsible for the primary antiparasitic effect.[1] Regardless, its presence as a metabolite makes it a relevant compound for pharmacokinetic and pharmacodynamic studies of Albendazole.[1]

Analytical and Quality Control Methodologies

As a key intermediate and a known impurity, the accurate detection and quantification of this compound are essential for the quality control of Albendazole active pharmaceutical ingredient (API).[3][14] It has been identified as a potential genotoxic impurity (GTI), necessitating highly sensitive analytical methods.[14]

Caption: Analytical workflow for quantifying impurities.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for analyzing this compound.[15] A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[15]

Protocol for Trace Level Quantification (LC-MS/MS)

A validated LC-MS/MS method has been developed for the trace-level quantification of this compound in Albendazole drug substance.[14]

-

Instrumentation: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

Column: Waters X-Bridge C18 or equivalent.

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic phase (e.g., a 50:50 mix of acetonitrile and methanol).[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: Mass spectrometry with electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Performance: The method has been validated according to ICH guidelines and can quantify the impurity down to 0.5 ppm, with recovery rates between 94% and 104%.[14]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While specific GHS classification data is not consistently available, it should be handled with the care afforded to all nitro-aromatic compounds.[4][16]

-

Personal Protective Equipment (PPE): Use personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[16]

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and consult a physician.[16]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.[16]

-

Storage: The compound is known to be hygroscopic.[5] It should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to maintain its integrity.[5][9]

Conclusion

This compound (CAS 54393-89-4) is a molecule of focused but significant utility. Its primary value lies in its indispensable role as a synthetic intermediate for Albendazole, a globally important anthelmintic drug. The evolution of its synthesis from hazardous, cyanide-based methods to safer, more efficient industrial processes highlights important progress in pharmaceutical manufacturing. Furthermore, its identity as a drug metabolite and a potential genotoxic impurity underscores the need for robust analytical methods to ensure the quality and safety of the final drug product. This guide provides the foundational knowledge required by researchers and developers to work with this compound effectively and safely.

References

-

Prakash, B., et al. (2021). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. International Journal of Innovative Science and Research Technology, 6(6). [Link]

-

Quick Company. A Process For Preparation Of Albendazole Intermediate. [Link]

-

Veeprho. This compound | CAS 54393-89-4. [Link]

- Google Patents. (2016). CN105585533A - A preparing method of albendazole.

- Google Patents. (2013).

-

LookChem. CAS No.54393-89-4,this compound Suppliers. [Link]

-

Virtuous Lifesciences. This compound. [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:54393-89-4. [Link]

-

SIELC Technologies. (2018, May 16). This compound. [Link]

-

LookChem. Cas 54393-89-4,this compound. [Link]

-

PubChem. Process for preparation of albendazole - Patent US-2013303782-A1. [Link]

- Google Patents. (2019). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

-

Pharmaffiliates. This compound | CAS No : 54393-89-4. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2018). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. JCPS, 11(1). [Link]

-

PrepChem.com. Synthesis of 4-Thiocyano-2-nitroaniline. [Link]

Sources

- 1. Buy this compound | 54393-89-4 [smolecule.com]

- 2. CAS No.54393-89-4,this compound Suppliers [lookchem.com]

- 3. veeprho.com [veeprho.com]

- 4. CAS 54393-89-4: 4-Propylthio-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 5. This compound | 54393-89-4 [chemicalbook.com]

- 6. ijisrt.com [ijisrt.com]

- 7. This compound | CAS#:54393-89-4 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 54393-89-4 | Benchchem [benchchem.com]

- 11. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. lookchem.com [lookchem.com]

- 14. jchps.com [jchps.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 2-Nitro-4-(propylthio)aniline: A Critical Process-Related Impurity in Albendazole Synthesis

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a foundational pillar of drug safety and efficacy.[1][2] This technical guide provides a comprehensive analysis of 2-Nitro-4-(propylthio)aniline, a key process-related impurity and synthetic intermediate in the manufacturing of Albendazole, a broad-spectrum anthelmintic drug.[3][4] We will explore the chemical properties, synthetic origin, and toxicological significance of this impurity, with a particular focus on its classification as a potential genotoxic impurity (GTI).[5] A detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is presented for its trace-level quantification, underscoring the rigorous analytical control required to comply with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[1][6]

The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical development, an impurity is any component present in an API that is not the desired chemical entity.[2][7] These unwanted substances can arise from a multitude of sources, including raw materials, synthetic by-products, degradation products, or residual solvents.[1][6] Even at trace levels, impurities can significantly impact the safety, efficacy, and stability of the final drug product, making their identification, quantification, and control a critical regulatory requirement.[1]

Regulatory bodies like the FDA and EMA, guided by ICH standards (e.g., ICH Q3A for new drug substances), mandate stringent impurity profiling.[6][7][8] For Albendazole, a widely used benzimidazole anthelmintic, ensuring its purity is paramount.[9][10] One of the most significant impurities that requires careful monitoring is this compound, a direct intermediate in its synthesis.[3][4]

Profile of the Albendazole Impurity: this compound

Chemical and Physical Properties

This compound is an organic compound characterized by an aniline ring substituted with both a nitro group and a propylthio group.[11] These functional groups influence its reactivity, solubility, and analytical behavior. Its key properties are summarized below.

| Property | Value | References |

| CAS Number | 54393-89-4 | [12][13][14] |

| Molecular Formula | C₉H₁₂N₂O₂S | [11][13][15] |

| Molecular Weight | 212.27 g/mol | [11][13] |

| Appearance | Yellow to Reddish-Brown Solid | [11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and Methanol. | [11][12] |

| IUPAC Name | [2-Nitro-4-(propylthio)phenyl]amine | [4] |

| Synonyms | Albendazole Impurity 3, 4-Propylthio-2-nitroaniline | [4][11] |

Synthetic Origin: A Process-Related Intermediate

Understanding the synthetic pathway of Albendazole is crucial to comprehending why this compound can persist as an impurity. Its presence is not accidental but is a direct consequence of an incomplete reaction or inefficient purification of a key intermediate step. The common synthesis route involves a multi-step process where this compound is intentionally formed and then consumed in a subsequent reaction.[3][16][17]

The generalized pathway is as follows:

-

Thiocyanation: 2-Nitroaniline is reacted with ammonium thiocyanate to form 2-nitro-4-thiocyanoaniline.[16][17]

-

Alkylation: The resulting compound is alkylated with a propylating agent (e.g., n-propyl bromide) to yield This compound .[16][17] This is the step where the target impurity is synthesized.

-

Reduction: The nitro group of this compound is reduced to an amine, forming 4-(propylsulfanyl)benzene-1,2-diamine.[3][17]

-

Cyclization/Condensation: This diamine is then reacted with a methyl-N-cyanocarbamate salt to form the final Albendazole molecule.[3][17]

If the reduction step (Step 3) is incomplete, unreacted this compound can be carried over into the final API.

Toxicological Significance: A Potential Genotoxic Impurity (GTI)

The structural alerts within this compound (specifically the nitroaromatic moiety) raise concerns about its potential for genotoxicity. Indeed, computational toxicology assessments using software like DEREK Nexus have identified it as a potential genotoxic impurity.[5] GTIs are a class of impurities that can damage DNA, potentially leading to mutations and cancer.[5]

Due to this risk, GTIs are controlled to much lower limits than conventional impurities, often guided by the principle of the Threshold of Toxicological Concern (TTC), which for many GTIs is 1.5 µ g/day .[2][5] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying this impurity at parts-per-million (ppm) levels relative to the API.[5]

Analytical Methodology: Trace-Level Quantification by LC-MS/MS

The gold standard for quantifying GTIs at trace levels is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its superior sensitivity and selectivity.[5] The following protocol is based on a validated method for the quantification of this compound in Albendazole drug substance.[5]

Experimental Protocol: LC-MS/MS for GTI Quantification

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound (GTI-II) in Albendazole API.

1. Materials and Reagents:

-

Albendazole API (Test Sample)

-

This compound Reference Standard

-

Ammonium formate (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ultrapure Water

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer: Triple Quadrupole with an Electrospray Ionization (ESI) source

-

Analytical Column: Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent

3. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.01M Ammonium Formate in water, pH adjusted to 6.0 with Formic Acid |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Elution Mode | Isocratic |

| Mobile Phase Ratio | 40:60 (A:B, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

4. Mass Spectrometer MRM Transitions: The specificity of the method is achieved by monitoring unique precursor-to-product ion transitions for both Albendazole and the impurity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Albendazole | 264.0 | 232.0 | -28 |

| This compound | 211.0 | 168.0 | -19 |

5. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Methanol) to obtain a known concentration.

-

Spiking Solutions: Prepare serial dilutions from the stock solution to create calibration standards and quality control (QC) samples.

-

Test Sample Preparation: Accurately weigh and dissolve the Albendazole API in a diluent to achieve a final concentration of 10 mg/mL.[5] This high concentration is necessary to achieve the required low-level detection limit for the impurity.

6. Method Validation (as per ICH Guidelines): This protocol must be validated to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to detect the impurity without interference from the API or other components.

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. The cited method demonstrates an LOQ of 0.5 ppm.[5]

-

Linearity: Confirmed with a correlation coefficient (r²) > 0.999.[5]

-

Accuracy: Measured via recovery studies, with results typically falling between 96.0% and 104.0%.[5]

-

Precision: Assessed at the repeatability and intermediate precision levels.

-

Robustness: Small, deliberate changes to method parameters (e.g., pH, flow rate) do not significantly affect the results.

Conclusion and Outlook

This compound is a critical process-related impurity in the synthesis of Albendazole, demanding rigorous control due to its potential genotoxicity.[3][4][5] A thorough understanding of its synthetic origin allows for targeted process optimization to minimize its formation and carryover. The implementation of a validated, high-sensitivity analytical method, such as the LC-MS/MS protocol detailed here, is not merely a quality control measure but a fundamental requirement for ensuring patient safety and meeting global regulatory expectations.[1][5] For researchers and drug development professionals, the proactive management of such impurities is indispensable for the successful and safe development of pharmaceutical products.

References

- A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. (n.d.). International Journal of Creative Research Thoughts.

- This compound | 54393-89-4. (2023). ChemicalBook.

- What Are API Impurities? Types, Sources, and Regulatory Guidelines. (2025). Janus Chemicals.

- The Critical Role of Impurity Control in API & Drug Product Manufacturing. (n.d.). FB Pharmtech.

- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.

- Subbaiah, N., Reddy, G. V. S., Kanyawar, N., Gangrade, M., & Jayachandran, J. (n.d.). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. Journal of Chemical and Pharmaceutical Sciences.

- Kalas, S., Patil, S., & Bhattacharya, S. (2016). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Semantic Scholar.

- (a) Proposed degradation pathway of ABZ-oxidation. (b) Proposed... (n.d.). ResearchGate.

- CAS 54393-89-4: 4-Propylthio-2-nitroaniline. (n.d.). CymitQuimica.

- This compound 54393-89-4. (n.d.). Guidechem.

- A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. (2025). PubMed.

- This compound | CAS 54393-89-4. (n.d.). Veeprho.

- Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. (n.d.). MDPI.

- Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole. (2021). PubMed.

- The Importance of API Impurity Profiling in Drug Development. (2025). Pharmaffiliates.

- Albendazole Degradation Possibilities by UV-Based Advanced Oxidation Processes. (2018). ResearchGate.

- A process for preparation of albendazole. (n.d.). Google Patents.

- Buy Online CAS Number 54393-89-4 - TRC - this compound. (n.d.). LGC Standards.

- This compound | CAS#:54393-89-4. (2025). Chemsrc.

- Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. (n.d.). ProQuest.